Ethyl 4-(1-naphthyl)-4-oxobutyrate

Descripción general

Descripción

Ethyl 4-(1-naphthyl)-4-oxobutyrate is a chemical compound with the molecular formula C16H18O2 . It is used in early discovery research as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

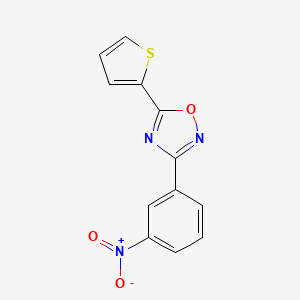

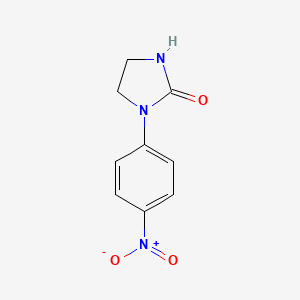

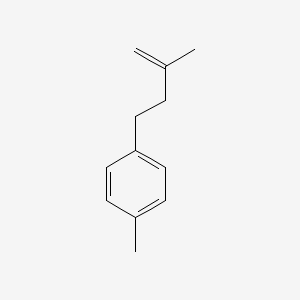

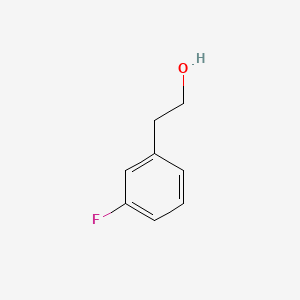

The molecular structure of Ethyl 4-(1-naphthyl)-4-oxobutyrate consists of 37 bonds, including 19 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ester .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis of Isomeric Enaminones : Ethyl 4-(1-naphthyl)-4-oxobutyrate has been used in the synthesis of isomeric enaminones, exploring the tautomeric forms in molecules. The structures of these compounds were determined by X-ray diffraction and NMR spectroscopy, revealing strong intramolecular hydrogen bonds and non-planar molecular structures (Brbot-Šaranović et al., 2001).

Biosynthesis Studies

- Biosynthesis in Simulated Sherry : Ethyl 4-oxobutyrate-2-14 C, a related compound, was added to simulated sherry to study biosynthesis. The study confirmed pathways for the formation of various compounds, enhancing the understanding of sherry's chemical composition (Fagan et al., 1981).

Antitumor Activity

- Synthesis and Antitumor Activity : Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound synthesized from ethyl 4-(1-naphthyl)-4-oxobutyrate, has shown potential in inhibiting the proliferation of certain cancer cell lines (Liu et al., 2018).

Medicinal Chemistry

- Inhibitors for Cholesterogenesis : Derivatives of ethyl 4-(1-naphthyl)-4-oxobutyrate were found to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterol synthesis. This discovery is significant for developing treatments for high cholesterol levels (Prugh et al., 1990).

Chemical Reactions and Synthesis

Synthesis of Amino Acid Derivatives : Ethyl 4-(1-naphthyl)-4-oxobutyrate has been utilized in synthesizing various amino acid derivatives, contributing to the field of organic chemistry and material science. These derivatives have potential applications in pharmaceuticals and other industries (Kóczán et al., 2001).

Photophysical Studies : The compound's derivatives have been studied for their solvatochromic effects and dipole moments, providing insights into their photophysical behavior in different solvents. This research is crucial for understanding the optical properties of these materials (Al Sabahi et al., 2020).

Biotechnological Applications

- Asymmetric Bioreduction : Research on ethyl 4-chloro-3-oxobutyrate, a related compound, in asymmetric bioreduction processes by baker's yeast has led to improvements in reaction yield and product optical purity. This research has implications for industrial biotechnology and pharmaceutical manufacturing (Chen et al., 2002).

Mecanismo De Acción

Target of Action

It’s structurally similar to other esters and anhydrides , which typically interact with various enzymes and receptors in the body. The exact targets would depend on the specific biological and chemical properties of this compound.

Mode of Action

As an ester, Ethyl 4-(1-naphthyl)-4-oxobutyrate likely undergoes hydrolysis in the presence of water and enzymes, breaking down into its constituent alcohol and carboxylic acid . This reaction can occur under both acidic and basic conditions . The resulting products can then interact with their respective targets, leading to various physiological effects.

Biochemical Pathways

Based on its structural similarity to other esters and anhydrides, it may be involved in various metabolic processes, including the breakdown and synthesis of fats and oils .

Pharmacokinetics

Like other esters, it’s likely to be well-absorbed in the gastrointestinal tract following oral administration, widely distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Action Environment

The action, efficacy, and stability of Ethyl 4-(1-naphthyl)-4-oxobutyrate can be influenced by various environmental factors. These may include the pH and temperature of the surrounding environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which it is present .

Propiedades

IUPAC Name |

ethyl 4-naphthalen-1-yl-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-19-16(18)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRHWEPJARAHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283418 | |

| Record name | Ethyl 4-(naphthalen-1-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1-naphthyl)-4-oxobutyrate | |

CAS RN |

73931-66-5 | |

| Record name | Ethyl γ-oxo-1-naphthalenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73931-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 31354 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073931665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC31354 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(naphthalen-1-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-](/img/structure/B1296779.png)

![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)